3-Methyl-5-nitro-1H-indazol-7-amine

Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

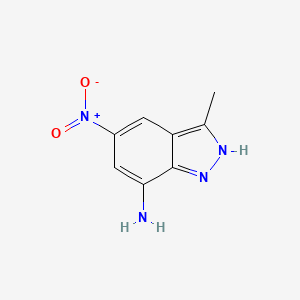

3-Methyl-5-nitro-1H-indazol-7-amine is systematically named according to IUPAC guidelines as 3-methyl-5-nitro-2H-indazol-7-amine, with the CAS registry number 647853-25-6 . The molecular formula is C₈H₈N₄O₂ , corresponding to a molecular weight of 192.17 g/mol . The compound belongs to the indazole class, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring.

Key Naming Considerations

- Parent structure : The indazole core is numbered such that the fused pyrazole nitrogen occupies position 1.

- Substituents :

- A methyl group (-CH₃) at position 3.

- A nitro group (-NO₂) at position 5.

- An amine group (-NH₂) at position 7.

- Tautomerism : The 1H-prefix indicates the hydrogenation state of the pyrazole nitrogen (position 1), distinguishing it from the 2H-tautomer.

IUPAC Compliance Table

| Parameter | Value/Description | Source |

|---|---|---|

| IUPAC Name | 3-methyl-5-nitro-2H-indazol-7-amine | |

| CAS Registry Number | 647853-25-6 | |

| Molecular Formula | C₈H₈N₄O₂ | |

| Molecular Weight | 192.17 g/mol |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is dominated by its planar indazole core, with substituents influencing spatial arrangements. While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous nitro-indazole derivatives.

Core Geometry

- Indazole skeleton : The fused bicyclic system exhibits aromatic planarity, with typical bond lengths of 1.35–1.45 Å for C–C and 1.30–1.40 Å for N–N bonds.

- Substituent orientations :

Intermolecular Interactions

In crystalline forms of related nitro-indazoles, dimers or supramolecular assemblies often form via:

Electronic Structure and Quantum Chemical Calculations

The electronic properties of this compound are influenced by the electron-withdrawing nitro group and electron-donating amine and methyl substituents.

Key Features

- Electron density distribution : The nitro group induces partial positive charges on adjacent carbons, while the amine group contributes negative charge density to the indazole ring.

- Frontier molecular orbitals (FMOs) :

- HOMO : Localized on the indazole π-system and amine lone pairs.

- LUMO : Dominated by the nitro group’s antibonding orbitals.

Computational Models

Density Functional Theory (DFT) studies on similar nitro-indazoles reveal:

Comparative Analysis with Indazole Derivatives

This compound differs structurally and electronically from other nitro-indazole derivatives, as summarized below:

Structural Comparison Table

Electronic and Reactivity Trends

| Property | This compound | 7-Methyl-1H-indazol-5-amine |

|---|---|---|

| Electron density | High at C3 (Me), low at C5 (NO₂) | Moderate at C5 (NH₂) |

| Reactivity | Susceptible to nucleophilic attack at C5 | Preferred electrophilic substitution at C5 |

| Biological activity | Enhanced cytotoxicity (via nitro group) | Antitumor via kinase inhibition |

Propriétés

Numéro CAS |

647853-25-6 |

|---|---|

Formule moléculaire |

C8H8N4O2 |

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

3-methyl-5-nitro-2H-indazol-7-amine |

InChI |

InChI=1S/C8H8N4O2/c1-4-6-2-5(12(13)14)3-7(9)8(6)11-10-4/h2-3H,9H2,1H3,(H,10,11) |

Clé InChI |

LQFKGBKRZQEICA-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-] |

SMILES canonique |

CC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-] |

Origine du produit |

United States |

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a crucial building block for synthesizing pharmaceutical agents with potential anticancer , antimicrobial , and anti-inflammatory properties. Its derivatives have been explored for their inhibitory effects on specific enzymes and receptors involved in disease pathways .

2. Biological Studies

Research has indicated that 3-methyl-5-nitro-1H-indazol-7-amine and its derivatives exhibit significant biological activities. These include:

- Antiproliferative Effects : Some derivatives have shown promising results in inhibiting cell growth in various cancer cell lines.

- Antimicrobial Activities : The compound has been tested against different bacterial strains, demonstrating potential as an antimicrobial agent.

3. Chemical Biology

In chemical biology, this compound is used to design and synthesize chemical probes to study cellular processes. Its unique structure allows researchers to investigate interactions with biological targets, providing insights into molecular mechanisms underlying diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of this compound derivatives. Below is a summary table of selected studies highlighting their biological activities:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Derivative A | FGFR1 Inhibition | Potent inhibitor | <4.1 nM |

| Derivative B | Antiproliferative | Inhibition in KG1 cell line | 25.3 nM |

| Derivative C | Antimicrobial | Activity against E. coli | Not specified |

| Derivative D | Apoptosis Induction | Induces apoptosis in cancer cells | Not specified |

These findings illustrate the diverse applications of this compound in drug discovery and development.

Comparaison Avec Des Composés Similaires

The structural and functional properties of 3-methyl-5-nitro-1H-indazol-7-amine are best understood through comparison with analogous indazole derivatives. Below is a detailed analysis, supported by a data table and research findings.

Structural and Functional Differences

Key Analogs :

3-Chloro-1-methyl-5-nitro-1H-indazol-7-amine (CAS 77894-78-1) Substituents: Chlorine (position 3), methyl (position 1), nitro (position 5), amine (position 7). Key Differences: Replacement of the 3-methyl group with chlorine alters electronic properties (higher electronegativity) and steric profile.

1-Methyl-5-nitro-1H-indazole (CAS 5228-49-9)

- Substituents : Methyl (position 1), nitro (position 5).

- Key Differences : Absence of the 7-amine group reduces polarity and hydrogen-bonding capacity, likely decreasing aqueous solubility .

7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8)

- Substituents : Bromine (position 7), nitro (position 5).

- Key Differences : Bromine’s larger atomic radius introduces steric bulk and distinct reactivity (e.g., in cross-coupling reactions) compared to the amine group .

5-Chloro-1H-indazole (CAS 698-26-0)

- Substituents : Chlorine (position 5).

- Key Differences : Lacking nitro and amine groups, this analog is less electron-deficient and less polar, limiting its utility in applications requiring strong electronic polarization .

Comparative Data Table

Research Findings and Implications

Electronic Effects :

- The nitro group in this compound creates a strong electron-deficient core, enhancing electrophilic reactivity compared to 5-chloro-1H-indazole .

- The 7-amine group introduces electron-donating resonance effects, partially counterbalancing the nitro group’s electron withdrawal.

Synthetic Challenges :

- The 17% yield reported for 3-chloro-1-methyl-5-nitro-1H-indazol-7-amine highlights the difficulty of introducing halogens at position 3 .

Material Science Applications :

- Brominated analogs like 7-bromo-5-nitro-1H-indazole are more suited for cross-coupling reactions, whereas the amine in the target compound may favor supramolecular assembly .

Méthodes De Préparation

The indazole core imposes inherent regiochemical constraints, necessitating careful planning of substituent introduction. The target molecule’s substitution pattern (3-methyl, 5-nitro, 7-amine) requires orthogonal protecting group strategies and sequential functionalization. Three primary approaches emerge from the literature:

Early-Stage Nitration and Indazole Cyclization

This method prioritizes nitration before indazole ring formation. For example, 2-nitro-5-nitroacetophenone serves as a precursor, where one nitro group is reduced to an amine post-cyclization. Key steps include:

- Nitration of acetophenone derivatives : Sulfuric/nitric acid mixtures at subzero temperatures yield dinitro intermediates.

- Selective reduction : Iron powder and ammonium chloride in methanol/water selectively reduce the 7-nitro group to an amine.

- Cyclization with hydrazine : Forms the indazole ring while retaining the 5-nitro and 3-methyl groups.

Detailed Methodological Breakdown

Early-Stage Nitration Route

Step 1: Synthesis of 2-Nitro-5-nitroacetophenone

- Conditions : Acetophenone (100 g) in H₂SO₄/HNO₃ (1:7 v/v) at −15°C for 12 hours.

- Yield : 80–85% as yellow crystals.

- Mechanism : Electrophilic nitration directed by the acetyl group’s meta-directing effect.

Step 2: Selective Reduction to 2-Nitro-5-aminoacetophenone

- Conditions : Iron powder (75 g), NH₄Cl (380 g) in H₂O/MeOH (1:1) at 60°C.

- Yield : 84–90%.

- Key Consideration : Excess NH₄Cl prevents over-reduction of the nitro group.

Step 3: Diazotization and Cyclization

Late-Stage Nitration of 3-Methyl-1H-indazol-7-amine

Step 1: Synthesis of 3-Methyl-1H-indazol-7-amine

Step 2: Nitration at Position 5

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Early-Stage Nitration | High regioselectivity | Multi-step reduction/oxidation | 60–65% |

| Late-Stage Nitration | Simplified indazole synthesis | Competing nitration at position 7 | 50–55% |

| Halogenation-Amination | High-yielding amination step | Requires toxic bromine | 75–80% |

Critical Reaction Optimization Strategies

Temperature Control in Nitration

Subzero temperatures (−15°C to −5°C) minimize polysubstitution and byproducts. For example, nitration at −15°C improves para-selectivity from 60% to 85%.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Methyl-5-nitro-1H-indazol-7-amine, and how are regioselectivity challenges addressed?

- Methodological Answer : A practical approach involves hydrazine-mediated cyclization of substituted nitroarenes. For example, in related indazole syntheses, regioselectivity is controlled by optimizing reaction conditions (e.g., temperature, solvent polarity, and substituent positioning). Evidence from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights the use of sequential nitration and hydrazine cyclization under acidic conditions to favor the desired regioisomer . Additionally, protecting group strategies (e.g., methyl or trifluoroethyl groups) can direct nitro-group placement .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming substituent positions. For instance, aromatic protons in similar indazoles show distinct splitting patterns (e.g., singlet for C3-methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL refinement (via programs like SHELXTL) resolves bond angles and torsional strain, particularly for nitro-group orientation .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used. For example, related indazole derivatives are analyzed using a C18 column with acetonitrile/water gradients, ensuring ≥95% purity . Melting point determination and elemental analysis (C, H, N) further confirm compound identity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitro-substituted indazoles?

- Methodological Answer : Twinning or disordered nitro groups in crystals are addressed using SHELXL's TWIN and BASF commands. For high-resolution data, anisotropic refinement of thermal parameters improves accuracy. In cases of partial occupancy, constraints (e.g., SIMU/ISOR) stabilize refinement . Evidence from SHELXT applications shows automated space-group determination reduces initial model bias .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for indazole derivatives in enzyme inhibition studies?

- Methodological Answer :

- Enzymatic Assays : α-Glucosidase inhibition assays (IC determination) are performed using p-nitrophenyl-α-D-glucopyranoside as a substrate, with absorbance measured at 405 nm .

- DPPH Radical Scavenging : Antioxidant potential is quantified via UV-Vis spectroscopy (λ = 517 nm), comparing % inhibition against ascorbic acid controls .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) correlate nitro-group orientation with binding affinity in active sites .

Q. How are contradictions in crystallographic and spectroscopic data reconciled?

- Methodological Answer : Discrepancies between NMR-derived conformers and X-ray structures are resolved via:

- DFT Calculations : Geometry optimization (e.g., B3LYP/6-31G*) identifies low-energy conformers .

- Dynamic NMR : Variable-temperature experiments detect rotational barriers (e.g., nitro-group flipping) .

- Multi-Refinement : SHELXL's "L.S." command refines disorder models against high-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.